molecular formula C14H10N2O2S B5751024 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone

3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone

Cat. No.: B5751024
M. Wt: 270.31 g/mol
InChI Key: HDFMGSLYPJBNOB-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core with a thienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 2-thiophenecarboxaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the quinazolinone structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thienyl group can also interact with various biological receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone
  • 2-((2-oxo-2-phenylethyl)thio)-3-phenyl-4(3H)-quinazolinone
  • 2-((2-oxo-2-(2,4-dichlorophenyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone

Uniqueness

3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potentially enhanced biological activities .

Properties

IUPAC Name

3-(2-oxo-2-thiophen-2-ylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-16-9-15-11-5-2-1-4-10(11)14(16)18/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFMGSLYPJBNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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